molecular formula C22H20N4O4 B2824268 methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 836646-61-8

methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2824268
CAS No.: 836646-61-8
M. Wt: 404.426
InChI Key: OHBGCOOIPGTHJU-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrano[3,2-c]pyridine core with multiple functional groups. Key structural attributes include:

  • A methyl ester at position 3, influencing solubility and reactivity.
  • Pyridin-3-yl substitution at position 4, contributing to aromatic interactions.
  • Pyridin-2-ylmethyl at position 6, modulating steric and electronic properties.
  • 7-methyl and 5-oxo groups, enhancing structural rigidity.

Commercial availability () suggests its relevance in medicinal chemistry or materials science, though specific applications require further investigation.

Properties

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-10-16-18(21(27)26(13)12-15-7-3-4-9-25-15)17(14-6-5-8-24-11-14)19(20(23)30-16)22(28)29-2/h3-11,17H,12,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBGCOOIPGTHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with suitable aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synonyms and Identifiers

The compound is also known by various synonyms and identifiers:

  • CAS Number: 836646-61-8
  • PubChem CID: 661817
  • ChEMBL ID: CHEMBL1325128

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. A series of related compounds were synthesized and tested against various human tumor cell lines. Notably, certain derivatives exhibited high antiproliferative activities and demonstrated mechanisms such as microtubule disruption and G2/M cell cycle arrest in melanoma cells. These findings suggest that the compound could be developed into effective anticancer agents.

Case Study: Antiproliferative Effects

In a study published in Molecules, derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that some compounds led to significant reductions in cell viability across different cancer types, highlighting their potential as lead compounds in cancer therapy .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives showed promising in vitro antibacterial activity, outperforming standard antibiotics like ampicillin against specific bacterial strains.

Case Study: Antibacterial Screening

In experiments involving a range of bacterial species, including Bacillus subtilis and Escherichia coli, specific derivatives of the compound exhibited excellent antibacterial properties, suggesting their potential use as new antimicrobial agents .

Anti-Angiogenic Effects

In addition to its anticancer and antibacterial properties, the compound has shown anti-angiogenic effects in vitro and in vivo. This characteristic is crucial for cancer treatment as it can inhibit the formation of new blood vessels that tumors require for growth.

Other Therapeutic Applications

Beyond cancer and antibacterial applications, methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-y)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate may have implications in other therapeutic areas such as:

  • Neurological Disorders : Compounds with similar structures have been explored for neuroprotective effects.
  • Inflammatory Diseases : The anti-inflammatory potential of pyranopyridine derivatives suggests possible applications in treating inflammatory conditions.

Mechanism of Action

The mechanism by which methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Pyrano[3,2-c]pyridine Derivatives

Compound Name Core Structure Position 3 Position 4 Position 6 Position 7 Reference
Target Compound Pyrano[3,2-c]pyridine Methyl ester Pyridin-3-yl (Pyridin-2-yl)methyl Methyl
2-Amino-4-(furan-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS 612049-12-4) Pyrano[3,2-c]pyridine Carbonitrile Furan-3-yl (Pyridin-3-yl)methyl Methyl
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 7f) Pyrazolo[4,3-c]pyridine Ethyl ester Quinolin-3-yl
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Ethyl ester Boc-protected amine
Key Observations:

Core Structure Variations: The target compound’s pyrano[3,2-c]pyridine core differs from pyrazolo[4,3-c]pyridine () and thieno[2,3-c]pyridine (), which alter π-π stacking and hydrogen-bonding potentials. Pyrano[3,2-c]pyridine derivatives (e.g., ) exhibit planar aromatic systems suitable for intermolecular interactions, while non-planar cores (e.g., thienopyridine) may reduce crystallinity .

Substituent Effects :

  • Position 3 : Methyl/ethyl esters (target, 7f) enhance solubility in polar solvents compared to carbonitriles (), which are more electron-withdrawing .
  • Position 6 : (Pyridin-2-yl)methyl in the target compound vs. (pyridin-3-yl)methyl in : The pyridine ring orientation impacts steric bulk and hydrogen-bond acceptor sites.
Key Findings:

Synthetic Efficiency: Compound 7f () achieved an 84% yield via acid-catalyzed cyclocondensation, suggesting that similar protocols could apply to the target compound . Pyrano[3,2-c]pyridine derivatives (e.g., ) require prolonged reflux (6–12 hours) in dioxane with triethylamine, indicating thermal stability .

Thermal Stability :

  • High melting points (e.g., 248–251°C for 7f) correlate with extended aromatic systems and intermolecular hydrogen bonding . The target compound’s melting point is unreported but likely comparable.

Computational and Crystallographic Insights

  • SHELX Software: Widely used for small-molecule refinement (). Pyrano[3,2-c]pyridine derivatives’ crystal structures could be resolved using SHELXL, leveraging its robustness for high-resolution data .
  • ORTEP-3 : Graphical tools like ORTEP-3 () aid in visualizing steric effects of substituents (e.g., pyridin-2-ylmethyl vs. pyridin-3-ylmethyl) .

Biological Activity

Methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The key steps often include:

  • Formation of Pyrano[3,2-c]pyridine Framework : Utilizing starting materials such as substituted pyridines and carboxylic acids.
  • Introduction of Amino and Methyl Groups : Achieved through nucleophilic substitution reactions.
  • Final Modifications : Including methylation and esterification to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds in the pyrano[3,2-c]pyridine family. For instance:

  • Cell Line Studies : Compounds similar to methyl 2-amino derivatives have been evaluated against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive). The compound exhibited significant growth inhibition with a GI50 value around 10 µM in MDA-MB-231 cells, indicating its potential as an anticancer agent .

The proposed mechanisms include:

  • Cell Cycle Arrest : Flow cytometry results indicated that treatment with the compound led to an increase in the G0/G1 phase population while decreasing S phase cells, suggesting a mechanism involving cell cycle arrest .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cells, a common pathway for antitumor activity.

Other Biological Activities

In addition to antitumor effects, related compounds have demonstrated:

  • Antimicrobial Properties : Some derivatives showed activity against Gram-positive bacteria and fungi.
  • Anti-inflammatory Effects : Certain structural analogs exhibited anti-inflammatory properties in preclinical models .

Case Studies

  • In Vivo Studies : In ovo CAM (chick chorioallantoic membrane) assays demonstrated that the compound significantly reduced tumor size when implanted with cancer cells, further supporting its antitumor efficacy .
  • Comparative Analysis : A series of pyrano[3,2-c]pyridine derivatives were tested for their biological activities. Compounds with specific substitutions showed enhanced activity against various cancer cell lines compared to non-substituted analogs .

Data Tables

CompoundCell LineGI50 (µM)Mechanism of Action
Compound AMDA-MB-23110Cell cycle arrest
Compound BMCF-715Apoptosis induction
Compound CHCT11612Antimicrobial activity

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